Streptonigrin

Beschreibung

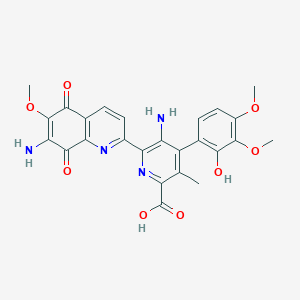

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYJZLYGTZKPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960034 | |

| Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

74.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532976 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3930-19-6 | |

| Record name | Streptonigrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3930-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Streptonigrin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | streptonigrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | streptonigrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | streptonigrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rufocromomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STREPTONIGRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261Q3JB310 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Streptonigrin from Streptomyces flocculus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptonigrin, a potent aminoquinone antibiotic with significant antitumor properties, was first discovered and isolated from the fermentation broth of the bacterium Streptomyces flocculus. This technical guide provides an in-depth overview of the discovery, isolation, biosynthesis, and mechanism of action of this compound. Detailed experimental protocols for the fermentation of S. flocculus and the multi-step isolation and purification of this compound are presented. The biosynthetic pathway, including the key enzymes encoded by the stn gene cluster, is elucidated. Furthermore, the molecular mechanisms underlying its anticancer activity are discussed. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product drug discovery and development.

Introduction

This compound is a secondary metabolite produced by the Gram-positive bacterium Streptomyces flocculus, first reported in 1959 by Rao and Cullen.[1][2] It belongs to the aminoquinone class of antibiotics and exhibits a broad spectrum of biological activities, including potent antibacterial and antitumor effects.[3] The complex chemical structure of this compound was elucidated through a combination of spectral and degradation methods.[2] Due to its significant cytotoxicity against various cancer cell lines, this compound was investigated in clinical trials as an anticancer agent.[4] However, its clinical application was hampered by its toxicity.[2] This has led to ongoing research into its derivatives to develop analogs with improved therapeutic indices.[2]

This guide provides a detailed technical overview of the processes involved in obtaining pure this compound from its natural source, understanding its biosynthesis, and its mode of action.

Fermentation of Streptomyces flocculus

The production of this compound is achieved through the submerged fermentation of Streptomyces flocculus. The following protocol is a detailed methodology for the cultivation of this bacterium for the optimal production of this compound.

Media Composition

Seed Medium (for inoculum preparation):

-

Tryptic Soy Broth (TSB): 30 g/L

-

Yeast Extract: 5 g/L

Production Medium:

-

Glucose: 25 g/L

-

Soybean Meal: 15 g/L

-

NaCl: 5 g/L

-

KCl: 0.5 g/L

-

MgSO₄·7H₂O: 0.25 g/L

-

K₂HPO₄: 3 g/L

-

Na₂HPO₄·12H₂O: 3 g/L

Experimental Protocol

-

Inoculum Preparation: A loopful of Streptomyces flocculus spores from a mature agar plate is inoculated into a flask containing the seed medium. The culture is incubated at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm to generate a seed culture.[5]

-

Production Culture: The seed culture is then used to inoculate the production medium at a ratio of 1-5% (v/v).

-

Fermentation: The production culture is incubated at 28-30°C for 7-8 days with continuous agitation (200-250 rpm).[5] The production of this compound typically begins after the initial growth phase of the bacterium.

Isolation and Purification of this compound

Following fermentation, this compound is isolated from the culture broth through a multi-step extraction and chromatographic process.

Experimental Protocol

-

Harvesting: The fermentation broth is harvested by centrifugation to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The supernatant is extracted multiple times with an equal volume of ethyl acetate. The organic phases are then pooled.

-

Concentration: The pooled ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate), followed by increasing concentrations of methanol in ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of this compound using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Further Purification: Fractions containing this compound are pooled, concentrated, and may be subjected to further purification steps, such as preparative HPLC or crystallization, to obtain highly pure this compound.

Quantitative Data

Detailed step-by-step quantitative data on the yield of this compound at each stage of the purification process is not extensively reported in the available literature. However, the overall yield of this compound from the fermentation of Streptomyces flocculus is generally low, with reports of approximately 13 mg per 1 L of culture filtrate.[6]

| Purification Step | Typical Yield (per liter of culture) | Purity |

| Crude Ethyl Acetate Extract | Data not available | Low |

| After Silica Gel Chromatography | Data not available | Moderate |

| Final Pure Compound | ~13 mg | >98% |

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Streptomyces flocculus.

Caption: Experimental workflow for this compound production and purification.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces flocculus is a complex process involving a multitude of enzymatic reactions. The genetic blueprint for this pathway is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the stn cluster.[2][7] This cluster contains the genes that code for the enzymes responsible for the assembly of the intricate this compound molecule from primary metabolites.[7]

The biosynthesis starts from the amino acid L-tryptophan, which undergoes a series of modifications including methylation, epimerization, and oxidative cleavage to form the core structure of this compound.[5] Key enzymes and their roles in the pathway have been identified through genetic and biochemical studies. For instance, the stnQ1-stnK3-stnR gene cassette is responsible for the formation of the (2S,3S)-β-methyltryptophan intermediate.[5] StnQ1 acts as a C-methyltransferase, StnK3 as an epimerase, and StnR as an aminotransferase.[5] Other important enzymes include StnF2, a methyltransferase, and the StnB1/B2 dioxygenase system, which catalyzes a crucial ring cleavage step.[7] The bifunctional O-methyltransferase StnQ2 is involved in both hydroxyl and carboxyl group methylations in the later stages of the pathway.[8][9]

The following diagram provides a simplified overview of the key stages in the biosynthetic pathway of this compound.

Caption: Simplified biosynthetic pathway of this compound.

Mechanism of Antitumor Action

This compound exerts its potent antitumor effects through a multi-faceted mechanism of action. A key aspect of its activity involves the generation of reactive oxygen species (ROS).[3] Inside the cell, this compound can undergo reduction to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals. These radicals can lead to the formation of other highly reactive species, such as hydroxyl radicals, which cause significant damage to cellular macromolecules, including DNA. This leads to single- and double-strand breaks in the DNA, ultimately triggering apoptosis (programmed cell death).[3]

Furthermore, this compound has been shown to interfere with specific cellular signaling pathways. One notable target is the β-catenin/Tcf signaling pathway, which is often hyperactivated in various cancers.[2] this compound can inhibit the formation of the β-catenin/Tcf-DNA complex, thereby downregulating the expression of genes that promote cell proliferation and survival.[2]

The diagram below illustrates the signaling pathway involved in this compound-induced cytotoxicity.

Caption: Signaling pathway of this compound's antitumor action.

Conclusion

This compound remains a molecule of significant interest in the field of oncology and antibiotic research. This technical guide has provided a comprehensive overview of its discovery, the detailed methodologies for its production through fermentation of Streptomyces flocculus, and its subsequent isolation and purification. The elucidation of its complex biosynthetic pathway and multifaceted mechanism of action continues to offer valuable insights for the development of novel therapeutic agents. The protocols and data presented herein serve as a foundational resource for researchers aiming to explore the potential of this compound and its analogs in drug discovery and development. Further research focusing on optimizing fermentation yields and exploring synthetic biology approaches to generate novel, less toxic derivatives is warranted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemistry, Biosynthesis and Pharmacology of this compound: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of (2S,3S)-β-Methyltryptophan as the Real Biosynthetic Intermediate of Antitumor Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total Synthesis of the Antitumor Antibiotic (±)-Streptonigrin: First- and Second-Generation Routes for de Novo Pyridine Formation Using Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of this compound biosynthesis reveals a cryptic carboxyl methylation and an unusual oxidative cleavage of a N-C bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Bifunctional Methyltransferase in Biosynthesis of Antitumor Antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

A Deep Dive into Streptonigrin Biosynthesis: Pathway, Gene Cluster, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Streptonigrin, a potent antitumor antibiotic, is a complex aminoquinone alkaloid produced by the bacterium Streptomyces flocculus.[1][2] Its intricate structure and significant biological activity have made its biosynthetic pathway a subject of intense research. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, an analysis of its corresponding gene cluster, and detailed experimental protocols for its study.

The this compound Biosynthetic Gene Cluster (stn)

The genetic blueprint for this compound production is encoded within a large biosynthetic gene cluster (BGC), identified as BGC0001783, spanning approximately 64 kilobases in Streptomyces flocculus.[3] This cluster is comprised of 48 genes that orchestrate the complex series of enzymatic reactions required to assemble the final molecule.[4][5] These genes code for a variety of enzymes, including methyltransferases, dioxygenases, and aminotransferases, each playing a critical role in the step-wise construction of this compound.

Table 1: Key Genes in the this compound (stn) Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Proposed Function |

| stnQ1 | S-adenosylmethionine (SAM)-dependent C-methyltransferase |

| stnQ2 | Bifunctional O-methyltransferase (hydroxyl and carboxyl group methylation)[6] |

| stnR | Pyridoxal 5'-phosphate (PLP)-dependent aminotransferase |

| stnK3 | Cupin superfamily protein, epimerase |

| stnB1 | Aromatic ring dioxygenase subunit |

| stnB2 | Aromatic ring dioxygenase subunit |

| stnF2 | Leucine carboxyl methyltransferase |

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the formation of a key intermediate, (2S,3S)-β-methyltryptophan.[7] This contrasts earlier proposals that suggested (2S,3R)-β-methyltryptophan as the primary precursor.[7] The pathway then proceeds through a series of intricate enzymatic modifications, including methylations, oxidations, and ring formations, to yield the final complex structure.

A pivotal intermediate in the pathway is lavendamycin, which contains a β-carboline moiety.[2] This intermediate undergoes further tailoring reactions, including a unique oxidative cleavage of an N-C bond, to form the characteristic aminoquinone core of this compound.[4][5]

Below is a DOT language representation of the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Studying this compound Biosynthesis

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical experiments. Below are detailed methodologies for key experiments.

This protocol is fundamental for determining the function of individual genes within the stn cluster.

Objective: To disrupt a specific gene in the stn cluster and analyze the resulting metabolic profile to identify accumulated intermediates or shunt products.

Methodology:

-

Vector Construction:

-

Amplify the upstream and downstream flanking regions (typically 1.5-2.0 kb) of the target gene from the genomic DNA of S. flocculus using high-fidelity PCR.

-

Clone the amplified fragments into a suitable E. coli - Streptomyces shuttle vector (e.g., pKC1139) containing a temperature-sensitive replicon and an apramycin resistance cassette. The two fragments should flank the resistance cassette.

-

Verify the construct by restriction digestion and sequencing.

-

-

Protoplast Transformation and Conjugation:

-

Prepare protoplasts of S. flocculus.

-

Introduce the constructed plasmid into S. flocculus via protoplast transformation or intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

-

Select for single-crossover mutants by plating on a medium containing apramycin at a non-permissive temperature (e.g., 37°C).

-

-

Selection of Double-Crossover Mutants:

-

Culture the single-crossover mutants in a non-selective liquid medium at the non-permissive temperature for several rounds of sporulation.

-

Plate the spores on a non-selective medium and then replica-plate onto both selective (apramycin-containing) and non-selective media.

-

Isolate colonies that grow on the non-selective medium but not on the selective medium, as these are potential double-crossover mutants.

-

-

Genotypic Verification:

-

Confirm the gene deletion in the putative double-crossover mutants by PCR using primers flanking the target gene and internal primers.

-

Further verification can be performed by Southern blot analysis.

-

-

Metabolite Analysis:

-

Cultivate the wild-type and mutant strains under production conditions.

-

Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to identify accumulated intermediates or the absence of the final product.

-

This protocol is used to biochemically characterize the function of individual enzymes in the pathway.

Objective: To express a specific stn gene in a heterologous host and purify the resulting enzyme to determine its catalytic activity in vitro.

Methodology:

-

Expression Plasmid Construction:

-

Amplify the coding sequence of the target gene (e.g., stnQ2) from S. flocculus genomic DNA.

-

Clone the PCR product into a suitable E. coli expression vector (e.g., pET-28a(+)) containing a purification tag (e.g., His-tag).

-

Verify the construct by sequencing.

-

-

Protein Expression and Purification:

-

Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16°C) to enhance soluble protein production.

-

Harvest the cells, lyse them by sonication, and purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose).

-

Assess the purity of the protein by SDS-PAGE.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the putative substrate, necessary cofactors (e.g., S-adenosylmethionine for methyltransferases), and a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Quench the reaction (e.g., by adding an organic solvent).

-

Analyze the reaction products by HPLC, LC-MS, or other appropriate analytical techniques to confirm the enzymatic conversion.

-

Below is a DOT language representation of the experimental workflow for gene inactivation.

Caption: Workflow for gene inactivation in S. flocculus.

Quantitative Data

While detailed kinetic parameters for all enzymes in the this compound pathway are not exhaustively characterized in publicly available literature, studies involving gene knockouts and feeding experiments provide semi-quantitative insights into the pathway. For instance, the inactivation of the stnB1 gene, which encodes a dioxygenase, leads to the accumulation of the intermediate lavendamycin, confirming its role as a precursor in the pathway.[2]

Table 2: Effects of Gene Inactivation on this compound Production

| Mutant Strain | Target Gene | Observed Phenotype |

| ΔstnB1 | stnB1 | Abolished this compound production; accumulation of lavendamycin.[2] |

| ΔstnF2 | stnF2 | Blocked methylation of lavendamycin.[4][5] |

Conclusion and Future Prospects

The elucidation of the this compound biosynthetic pathway and the characterization of its gene cluster have opened up exciting avenues for the generation of novel this compound analogs with potentially improved therapeutic properties and reduced toxicity.[4][5] Techniques such as metabolic engineering and synthetic biology can be applied to manipulate the stn gene cluster to produce modified versions of this potent antitumor agent. Further biochemical characterization of the enzymes involved will provide a deeper understanding of the intricate catalytic mechanisms at play and facilitate the rational design of new drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry, Biosynthesis and Pharmacology of this compound: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BGC0001783 [mibig.secondarymetabolites.org]

- 4. Characterization of this compound biosynthesis reveals a cryptic carboxyl methylation and an unusual oxidative cleavage of a N-C bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Bifunctional Methyltransferase in Biosynthesis of Antitumor Antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of (2S,3S)-β-Methyltryptophan as the Real Biosynthetic Intermediate of Antitumor Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

Streptonigrin's Assault on DNA Replication: A Technical Deep Dive

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the multifaceted mechanism of action of Streptonigrin, a potent antitumor antibiotic, on DNA replication. This whitepaper details the intricate pathways through which this compound exerts its cytotoxic effects, presents key quantitative data, and provides detailed experimental protocols for studying its activity.

This compound, an aminoquinone isolated from Streptomyces flocculus, has long been recognized for its potent antitumor properties, which primarily stem from its ability to interfere with DNA replication and integrity.[1][2] This guide elucidates the dual-pronged attack of this compound, involving both the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase II, leading to catastrophic DNA damage and cell death.[2][3][4]

Core Mechanism of Action: A Two-Pronged Attack

The cytotoxic effects of this compound are initiated through a process of bioreductive activation.[5] Intracellular reductases, such as NADH, reduce the quinone moiety of this compound to a semiquinone radical.[2][6] This activation is a critical step that unleashes its DNA-damaging capabilities through two primary pathways:

-

Metal-Dependent Oxidative Damage: The this compound semiquinone radical readily chelates with transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺), forming a reactive complex.[7][8][9] In the presence of oxygen, this complex engages in a cyclical process of oxidation and reduction, generating a cascade of highly reactive oxygen species (ROS), including superoxide anions (O₂⁻) and hydroxyl radicals (•OH).[6][7] These ROS then directly attack the deoxyribose backbone of DNA, causing single and double-strand breaks, ultimately inhibiting DNA replication and transcription.[7][10][11] Recent studies suggest a "stealth" mechanism where the damaging ferryl radical remains bound to the this compound-iron complex, leading to localized DNA damage without triggering widespread cellular stress responses.[12][13][14]

-

Topoisomerase II Poisoning: In addition to its role in oxidative stress, this compound also functions as a topoisomerase II poison.[3][15] It intercalates into the DNA and stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme has introduced a double-strand break in the DNA.[3][15][16] By preventing the re-ligation of this break, this compound effectively converts a transient enzymatic step into a permanent DNA lesion, leading to the accumulation of double-strand breaks and the cessation of DNA replication.[3][17]

The following diagram illustrates the signaling pathway of this compound's action on DNA:

Quantitative Analysis of this compound's Activity

The cytotoxic and inhibitory activities of this compound have been quantified across various studies. The following table summarizes key IC₅₀ values, providing a comparative look at its potency in different biological contexts.

| Target/Cell Line | Assay Type | IC₅₀ Value (µM) | Reference |

| SUMO-specific protease-1 (SENP1) | Enzyme Inhibition Assay | 0.518 ± 0.100 | [1] |

| SUMO-specific protease-2 (SENP2) | Enzyme Inhibition Assay | 6.919 ± 0.676 | [1] |

| SUMO-specific protease-6 (SENP6) | Enzyme Inhibition Assay | 5.205 ± 0.853 | [1] |

| Human Platelet Soluble Guanylyl Cyclase (Nitroprusside-induced) | Enzyme Activation Inhibition | 4.16 | [18] |

| β-catenin/Tcf-DNA Complex Formation | Inhibition Assay | ~5 (86% inhibition) | [1] |

Experimental Methodologies

Understanding the mechanism of this compound requires a suite of specialized experimental techniques. Below are detailed protocols for key assays used to investigate its interaction with DNA and its impact on DNA replication.

DNA Strand Scission Assay using Agarose Gel Electrophoresis

This assay is fundamental for visualizing this compound-induced DNA damage.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, 0.5 µg), this compound (at desired concentrations), a reducing agent (e.g., 100 µM NADH), and a metal ion cofactor (e.g., 50 µM FeSO₄) in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). The final reaction volume is typically 20 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding 4 µL of a stop solution (e.g., 5% SDS, 50 mM EDTA, 0.1% bromophenol blue, 50% glycerol).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL). Perform electrophoresis in TBE buffer (89 mM Tris-borate, 2 mM EDTA, pH 8.3) at a constant voltage (e.g., 80V) until the dye front has migrated an adequate distance.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled (undamaged), nicked circular (single-strand break), and linear (double-strand break) forms of the plasmid will migrate at different rates, allowing for the quantification of DNA damage.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if this compound acts as a topoisomerase II poison.

Protocol:

-

Reaction Setup: In a final volume of 20 µL, mix supercoiled plasmid DNA (0.5 µg), purified human topoisomerase II (2-4 units), and varying concentrations of this compound in an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Protein Denaturation: Terminate the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA, followed by the addition of 1 µL of proteinase K (10 mg/mL) and a further incubation at 50°C for 30 minutes to digest the enzyme.

-

Sample Preparation and Electrophoresis: Add loading dye and perform agarose gel electrophoresis as described in the DNA strand scission assay.

-

Analysis: An increase in the linear form of the plasmid DNA in the presence of both topoisomerase II and this compound, compared to controls, indicates the stabilization of the cleavable complex.

The following diagram outlines a typical experimental workflow for assessing this compound's effect on DNA.

Conclusion

This compound's potent anti-cancer activity is a direct consequence of its intricate and powerful mechanism of action against DNA replication. By understanding the dual pathways of ROS-mediated damage and topoisomerase II poisoning, researchers can better appreciate its therapeutic potential and the challenges associated with its clinical use, such as its high toxicity.[19] This guide provides a foundational resource for scientists and drug developers working to harness the power of this compound and its analogs for the development of novel and more effective cancer therapies.

References

- 1. Chemistry, Biosynthesis and Pharmacology of this compound: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genotoxicity of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of mammalian DNA topoisomerase II dependent DNA cleavage by antitumor antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of this compound cytotoxicity by nitroxide SOD mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The mechanism of the degradation of DNA by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of metal ions on the electrochemistry of the antitumor antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. inis.iaea.org [inis.iaea.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Studies related to antitumor antibiotics. Part VIII. Cleavage of DNA by this compound analogues and the relationship to antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. This compound kills bacteria by stealth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How a natural antibiotic uses oxidative stress to kill oxidant-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. This compound-induced topoisomerase II sites exhibit base preferences in the middle of the enzyme stagger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antitumor antibiotic this compound and its derivatives as inhibitors of nitric oxide-dependent activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. taylorfrancis.com [taylorfrancis.com]

Streptonigrin-Induced Oxidative Stress and ROS Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms underlying Streptonigrin-induced oxidative stress and the production of reactive oxygen species (ROS). It is designed to be a comprehensive resource for researchers in oncology, microbiology, and drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key signaling pathways involved.

Core Mechanism of this compound-Induced Oxidative Stress

This compound (SN), an aminoquinone antibiotic derived from Streptomyces flocculus, exhibits potent antitumor and antimicrobial properties.[1] Its cytotoxicity is primarily attributed to its ability to induce severe oxidative stress, leading to DNA damage and apoptosis.[1] Unlike classic redox-cycling agents such as menadione, which generate diffusible superoxide radicals (O₂•⁻) and hydrogen peroxide (H₂O₂), this compound employs a more targeted and "stealthy" mechanism.[2][3]

The core mechanism involves a bioreductive activation of this compound to a semiquinone radical. This process is dependent on cellular reductases, including NADH/NADPH oxidoreductases and DT-diaphorase. The activated this compound then chelates with intracellular metal ions, particularly ferrous iron (Fe²⁺), forming a complex that can bind to DNA.[4][5] In the presence of molecular oxygen, this this compound-Fe²⁺-DNA ternary complex facilitates the direct reduction of oxygen to a highly reactive ferryl species, without the significant release of diffusible ROS intermediates.[6][7] This localized production of a potent oxidant on the surface of DNA leads to efficient DNA strand scission.[6][7]

This unique mechanism allows this compound to circumvent cellular antioxidant defense systems, such as the OxyR and SoxRS responses, which are typically triggered by elevated levels of superoxide and hydrogen peroxide.[2][3]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the biological activity of this compound across various experimental systems.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| SH-SY5Y | Human Neuroblastoma | 0.05 µM | Not Specified | [3] |

| SH-SY5Y-5.6 (p53 mutant) | Human Neuroblastoma | 4.6 µM | Not Specified | [3] |

| Ataxia Telangiectasia (A-T) cells | Not Applicable | ~0.25 ng/mL | 3 hours | [8] |

| Normal fibroblasts | Not Applicable | ~0.5 ng/mL | 3 hours | [8] |

| CAKI-1 and ACHN | Renal Cell Carcinoma | GI50 = 9.4 nM | 48 hours |

Table 2: Inhibition of Signaling Molecules by this compound

| Target Molecule | Assay System | IC50 Value / % Inhibition | Concentration | Reference |

| SENP1 | In vitro enzyme assay | 0.518 ± 0.100 µM | Not Applicable | [6][9] |

| SENP2 | In vitro enzyme assay | 6.919 ± 0.676 µM | Not Applicable | [6][9] |

| SENP6 | In vitro enzyme assay | 5.205 ± 0.853 µM | Not Applicable | [6][9] |

| β-catenin/Tcf-DNA complex formation | In cellulo assay | 86% inhibition | 5 µM | [10][11] |

Table 3: DNA Damage Induced by this compound

| Cell Type | Damage Metric | Effective Concentration | Exposure Time | Reference |

| Ataxia Telangiectasia (A-T) cells | Increased chromosome breakage | Not specified, but higher than normal cells | Not Specified | [8] |

| CHO cells | Chromosome and chromatid aberrations | Dose-dependent | 20 minutes | [6] |

| Mammalian cells | Topoisomerase II-dependent DNA cleavage | ≤ 10 µM | Not Specified | [2][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced oxidative stress and its consequences.

Measurement of Intracellular ROS Production using DCFDA Assay

This protocol is adapted for the detection of general ROS produced by this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

Materials:

-

H₂DCFDA (DCFDA) stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium (phenol red-free)

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Positive control (e.g., H₂O₂)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)

Procedure:

-

Cell Seeding: Seed adherent cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. For suspension cells, prepare a cell suspension of approximately 1.5 x 10⁵ cells per well.

-

Cell Preparation: For adherent cells, remove the culture medium and wash the cells once with 100 µL of pre-warmed PBS. For suspension cells, centrifuge to pellet the cells and wash once with PBS.

-

Loading with DCFDA: Prepare a working solution of 20 µM H₂DCFDA in pre-warmed, phenol red-free cell culture medium. Add 100 µL of the H₂DCFDA solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.

-

Washing: Remove the H₂DCFDA solution and wash the cells twice with 100 µL of pre-warmed PBS.

-

Treatment: Add 100 µL of phenol red-free medium containing the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM H₂O₂).

-

Measurement: Immediately begin kinetic measurements of fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Record readings every 5-10 minutes for a duration of 1-2 hours.

-

Data Analysis: Subtract the background fluorescence from all readings. Normalize the fluorescence intensity of the this compound-treated cells to that of the vehicle-treated control cells to determine the fold-change in ROS production.

Assessment of DNA Strand Breaks using the Comet Assay (Alkaline)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Materials:

-

CometAssay™ slides (or pre-coated microscope slides)

-

Low melting point agarose (LMAgarose)

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline unwinding solution (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Alkaline electrophoresis buffer (same as unwinding solution)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR® Green I)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells in suspension or on a plate with various concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.

-

Embedding Cells in Agarose: Mix ~30 µL of the cell suspension with ~250 µL of molten LMAgarose (at 37°C). Immediately pipette 50 µL of this mixture onto a CometSlide™. Place a coverslip and allow the agarose to solidify at 4°C for 10-30 minutes.

-

Lysis: Gently remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.

-

Alkaline Unwinding: Immerse the slides in freshly prepared alkaline unwinding solution for 20-60 minutes at room temperature in the dark.

-

Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer. Apply a voltage of ~1 V/cm for 20-40 minutes.

-

Neutralization: Gently immerse the slides in neutralization buffer for 5-10 minutes, and repeat this step twice.

-

Staining: Stain the slides with a DNA stain according to the manufacturer's protocol.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using appropriate software.

Detection of Apoptosis using Annexin V Staining

This protocol describes the detection of apoptosis through the binding of Annexin V to phosphatidylserine exposed on the outer leaflet of the cell membrane.

Materials:

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points to induce apoptosis.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells from the supernatant. For suspension cells, collect by centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Signaling Pathways and Visualizations

This compound-induced oxidative stress triggers several downstream signaling pathways, leading to cell cycle arrest and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Caption: this compound's mechanism of localized ROS production and DNA damage.

Caption: Key signaling pathways affected by this compound leading to apoptosis.

Caption: A typical experimental workflow for measuring this compound-induced ROS.

Conclusion

This compound's unique mechanism of action, characterized by the localized generation of potent oxidants at the DNA level, makes it a compelling molecule for further investigation in the development of novel anticancer and antimicrobial therapies. Its ability to bypass conventional cellular antioxidant defenses presents both a therapeutic opportunity and a challenge in managing its toxicity. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers aiming to explore the intricate details of this compound's activity and to harness its potential in therapeutic applications. A thorough understanding of its interaction with cellular redox systems and DNA repair pathways is crucial for the design of more effective and selective this compound-based drugs.

References

- 1. Genotoxicity of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How a natural antibiotic uses oxidative stress to kill oxidant-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of the degradation of DNA by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unscheduled DNA synthesis induced by this compound in ataxia telangiectasia fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. The kinetics of chromosome and DNA damage by this compound in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 9. researchgate.net [researchgate.net]

- 10. Studies related to antitumor antibiotics. Part VIII. Cleavage of DNA by this compound analogues and the relationship to antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemistry, Biosynthesis and Pharmacology of this compound: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of mammalian DNA topoisomerase II dependent DNA cleavage by antitumor antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Streptonigrin Structure-Activity Relationship: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptonigrin, an aminoquinone-containing antibiotic isolated from Streptomyces flocculus, has garnered significant interest in the scientific community for its potent antitumor properties.[1] Its complex chemical structure and multifaceted mechanism of action, primarily involving DNA damage and inhibition of key cellular enzymes, make it a compelling scaffold for the development of novel anticancer agents.[1][2] Despite its promise, the clinical application of this compound has been hampered by its significant toxicity.[1] This has spurred extensive research into its structure-activity relationships (SAR) to design and synthesize analogues with improved therapeutic indices. This technical guide provides an in-depth overview of the core SAR principles of this compound, detailed experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows.

Core Structure-Activity Relationships

The tetracyclic framework of this compound, consisting of a quinoline-5,8-dione core (rings A and B), a substituted pyridine ring (ring C), and a phenyl ring (ring D), offers multiple points for chemical modification. The following sections summarize the key SAR findings for each of these structural components.

Quantitative Analysis of this compound Analogues

The following table summarizes the available quantitative cytotoxicity data for this compound and its key analogues against various cancer cell lines.

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

| This compound | - | L1210 (Murine Leukemia) | 0.0025 | [3] |

| HT-29 (Human Colon Carcinoma) | 0.04 | [4] | ||

| SH-SY5Y (Human Neuroblastoma) | Potent | [5] | ||

| Analogues | ||||

| Ring A/B Modifications | ||||

| 7-amino-6-methoxy-quinoxaline-5,8-dione derivatives | Replacement of quinoline with quinoxaline | L1210 (Murine Leukemia) | Active | [1] |

| Ring C Modifications | ||||

| This compound Methyl Ester | Esterification of carboxylic acid | - | Weakly Active | [1] |

| This compound Hydrazide | Hydrazide formation from carboxylic acid | L5178Y (Murine Lymphoma) | Active | [1] |

| This compound Amide | Amide formation from carboxylic acid | L5178Y (Murine Lymphoma) | Active | [1] |

| Ring D Modifications | ||||

| 10'-Desmethoxythis compound | Demethoxylation at C-10' | Various Human Tumor Cell Lines | Markedly Cytotoxic | [3] |

| ABC Ring Analogue | Removal of Ring D | - | Activity Dependent on Assay | [6] |

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

-

96-well microtiter plates

-

This compound or its analogues dissolved in a suitable solvent (e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Cleavage Assay: Agarose Gel Electrophoresis

This assay is used to assess the ability of this compound and its analogues to induce DNA strand breaks, a key aspect of their mechanism of action.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound or its analogues

-

NADH or another reducing agent

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Agarose

-

Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

-

DNA loading dye

-

Ethidium bromide or another DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the supercoiled plasmid DNA (e.g., 200-500 ng), the test compound at various concentrations, and a reducing agent like NADH in the reaction buffer. The final volume is typically 10-20 µL. Include a control reaction without the test compound.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the DNA loading dye, which typically contains a tracking dye and a density agent (e.g., glycerol).

-

Agarose Gel Electrophoresis: Prepare an agarose gel (e.g., 0.8-1.2%) in TAE or TBE buffer containing a DNA stain like ethidium bromide. Load the samples into the wells of the gel. Run the electrophoresis at a constant voltage (e.g., 80-100 V) until the tracking dye has migrated a sufficient distance.

-

Visualization and Analysis: Visualize the DNA bands under UV light using a transilluminator. Supercoiled plasmid DNA (form I) migrates fastest, followed by linear DNA (form III), and then nicked, open-circular DNA (form II). DNA cleavage is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the intensity of the nicked and/or linear DNA bands.

-

Quantification (Optional): The intensity of the DNA bands can be quantified using gel documentation software to determine the percentage of cleaved DNA.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound's Mechanism of Action

This compound exerts its cytotoxic effects through multiple mechanisms, including the generation of reactive oxygen species (ROS) that cause DNA damage and the inhibition of key signaling pathways. One such pathway is the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Experimental Workflow for Cytotoxicity (MTT) Assay

The following diagram illustrates the key steps involved in determining the cytotoxicity of this compound analogues using the MTT assay.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

The structure-activity relationship of this compound is a complex yet promising field of study in the quest for more effective and less toxic anticancer drugs. The quinoline-5,8-dione core is essential for its activity, while modifications to the C and D rings can significantly modulate its potency and pharmacological properties. The experimental protocols and workflows provided in this guide offer a practical framework for the synthesis and evaluation of novel this compound analogues. Future research focused on targeted delivery and the synthesis of analogues with optimized properties holds the potential to unlock the full therapeutic value of this remarkable natural product.

References

- 1. Chemistry, Biosynthesis and Pharmacology of this compound: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Table 1 from Quantitative structure activity relationship ( QSAR ) for toxicity of chlorophenols on L 929 cells in vitro | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of Streptonigrin and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptonigrin, a potent aminoquinone antibiotic produced by Streptomyces flocculus, has long been recognized for its significant antitumor properties. Despite its promising efficacy, severe dose-limiting toxicities have historically hindered its clinical application. This has spurred extensive research into the development of this compound derivatives with improved therapeutic indices. This technical guide provides an in-depth exploration of the anticancer properties of this compound and its analogs, focusing on their mechanisms of action, quantitative efficacy data, and the experimental methodologies used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers and drug development professionals in the field of oncology.

Introduction

This compound (SN) is a complex heterocyclic molecule that exhibits a broad spectrum of biological activities, most notably its potent anticancer effects.[1] Early clinical trials in the 1970s demonstrated its activity against a range of malignancies; however, these studies were ultimately halted at Phase II due to unacceptable levels of toxicity, including severe bone marrow depression.[2] This dual profile of high efficacy and high toxicity has made this compound a compelling lead compound for the development of novel anticancer agents with wider therapeutic windows. The core strategy has been the synthesis of derivatives that retain the pharmacologically active moieties while reducing off-target effects.[2]

Mechanism of Action

The anticancer activity of this compound is multifactorial, involving several distinct but interconnected mechanisms that ultimately lead to cancer cell death.

DNA Damage via Reactive Oxygen Species (ROS) Generation

A primary mechanism of this compound's cytotoxicity is its ability to induce DNA strand scission.[3] This process is metal-dependent, requiring the presence of ions such as iron (Fe²⁺) to catalyze the generation of highly reactive oxygen species (ROS).[4][5] The quinone moiety of this compound undergoes bioreductive activation within the cell, leading to the formation of a semiquinone radical. This radical then participates in a Fenton-type reaction, producing hydroxyl radicals that directly damage the DNA backbone.[6]

Inhibition of Topoisomerase II

This compound also functions as a topoisomerase II inhibitor. It stabilizes the covalent complex between topoisomerase II and DNA, which prevents the re-ligation of double-strand breaks introduced by the enzyme during DNA replication and transcription.[3] This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.

Modulation of Oncogenic Signaling Pathways

Recent research has elucidated the role of this compound in modulating key signaling pathways that are often dysregulated in cancer.

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway involved in cell proliferation, differentiation, and survival.[7] It interferes with the formation of the β-catenin/T-cell factor (Tcf) complex, which is a key transcriptional activator of Wnt target genes.[1] This inhibition is achieved, in part, by suppressing the phosphorylation of GSK-3β, a negative regulator of β-catenin.[1]

This compound is a potent inhibitor of Sentrin-specific protease 1 (SENP1), an enzyme that plays a crucial role in the deSUMOylation of various proteins, including Hypoxia-Inducible Factor 1α (HIF-1α).[8][9][10][11] By inhibiting SENP1, this compound increases the SUMOylation of HIF-1α, leading to its degradation.[8][9][10][11] Given the role of HIF-1α in promoting tumor growth and angiogenesis, its downregulation by this compound contributes significantly to the compound's anticancer effects.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound and its derivatives against various cancer models.

Table 1: In Vitro Cytotoxicity (IC50 Values) of this compound and its Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | Human Platelet Soluble Guanylyl Cyclase | 4.16 | [12] |

| This compound | Doxorubicin-resistant Murine Lymphoblastoma L5178Y | ID₅₀: 2-8 µg/ml | [13] |

| 10'-Desmethoxythis compound | Human Tumor Cell Lines | Markedly Cytotoxic | [14] |

| Momordin Ic | Prostate Cancer Cells (SENP1 inhibition) | 15.37 | |

| Ursolic Acid | Various Cancer Cell Lines | 20.6 - 65.0 | |

| Triptolide | NCI-60 Panel | 0.0026 - 0.103 |

Table 2: In Vivo Antitumor Efficacy of this compound and its Derivatives

| Compound | Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| This compound | Mice | Friend Leukemia Virus-induced Splenomegaly | Not Specified | Significant Inhibition | [13] |

| STN-COO(CH₂)₃N(CH₃)₂ | Mice | Friend Leukemia Virus-induced Splenomegaly | Not Specified | Significant Inhibition | [13] |

| This compound | Mice | Doxorubicin-resistant Murine Lymphoblastoma L5178Y | Not Specified | Collateral Sensitivity | [13] |

| STN-COO(CH₂)₃N(CH₃)₂ | Mice | Doxorubicin-resistant Murine Lymphoblastoma L5178Y | Not Specified | Collateral Sensitivity | [13] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Experimental Protocols

This section provides an overview of key experimental protocols used to assess the anticancer properties of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated and untreated cells as controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

In vivo xenograft models are crucial for evaluating the antitumor efficacy of compounds in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line suspension

-

This compound or its derivatives formulated for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers and the formula: Volume = (Length x Width²)/2.

-

Treatment Administration: Randomize the mice into control and treatment groups. Administer the test compound and vehicle control according to the predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage).

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often the percentage of tumor growth inhibition (%TGI), calculated as: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100. Tumor regression may also be observed.

-

Toxicity Assessment: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

This compound remains a fascinating and potent anticancer agent. While its clinical use has been hampered by toxicity, its complex and multi-faceted mechanism of action provides a rich platform for the design and development of novel, safer, and more effective anticancer drugs. The ongoing exploration of this compound derivatives, coupled with a deeper understanding of their interactions with key oncogenic pathways, holds significant promise for the future of cancer therapy. Future research should focus on optimizing the therapeutic index of these compounds through medicinal chemistry efforts and exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes.

References

- 1. Chemistry, Biosynthesis and Pharmacology of this compound: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Programmable bacteria induce durable tumor regression and systemic antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genotoxicity of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inis.iaea.org [inis.iaea.org]

- 5. This compound kills bacteria by stealth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits β-Catenin/Tcf signaling and shows cytotoxicity in β-catenin-activated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound inhibits SENP1 and reduces the protein level of hypoxia-inducible factor 1 (HIF1α) in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Inhibits SENP1 and Reduces the Protein Level of Hypoxia-Inducible Factor 1α (HIF1α) in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor antibiotic this compound and its derivatives as inhibitors of nitric oxide-dependent activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological properties of this compound derivatives. III. In vitro and in vivo antiviral and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 10'-Desmethoxythis compound, a novel analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Streptonigrin: An In-Depth Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptonigrin, a potent aminoquinone antibiotic produced by Streptomyces flocculus, has garnered significant interest for its antitumor and antibacterial properties.[1][2][3] Its complex mechanism of action, which is intrinsically linked to the metabolic state of the target cell, particularly iron metabolism, sets it apart from many conventional antibiotics. This technical guide provides a comprehensive overview of the antibacterial spectrum of activity for this compound, detailing its efficacy against a range of bacteria, the experimental protocols for its evaluation, and the intricate signaling pathways involved in its bactericidal action.

Data Presentation: Antibacterial Spectrum of this compound

The antibacterial activity of this compound is broad, encompassing both Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species as reported in the scientific literature. It is important to note that MIC values can vary depending on the specific strain, inoculum size, and testing methodology used.

| Gram-Positive Bacteria | Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | Not Specified | 0.01 - 10 | [2] |

| Staphylococcus aureus | MRSA | 1.56–6.25 | [4] |

| Streptococcus pneumoniae | R6 | ~1 | [5] |

| Gram-Negative Bacteria | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | AA93 | 1 - 5 | [6] |

| Salmonella enterica serovar Typhimurium | Not Specified | ≤8 | [7] |

Mechanism of Action: A Stealthy Approach to Bacterial Killing

This compound's bactericidal activity is not a result of direct enzymatic inhibition or disruption of cell wall synthesis. Instead, it employs a "stealth" mechanism that leverages the bacterium's own iron metabolism to generate lethal DNA damage.[1][8] Unlike many redox-cycling compounds that produce a broad oxidative stress response, this compound's action is more targeted and avoids triggering the cell's primary defense mechanisms against reactive oxygen species (ROS).[8][9]

The key steps in this compound's mechanism of action are as follows:

-

Iron-Dependent Activation: this compound's activity is critically dependent on the presence of intracellular iron.[1][10] It chelates iron, forming a this compound-iron complex.

-

Targeted ROS Production: This complex then participates in redox cycling, leading to the generation of highly reactive oxygen species, such as hydroxyl radicals, in close proximity to the bacterial DNA.[8]

-

DNA Damage: The generated ROS cause significant damage to the bacterial chromosome, including single- and double-strand breaks, ultimately leading to cell death.[8]

-

Evasion of Bacterial Defenses: A crucial aspect of this compound's efficacy is its ability to bypass the typical bacterial oxidative stress response pathways, such as the OxyR and SoxRS systems. This "stealth" approach prevents the bacteria from mounting an effective defense against the antibiotic's onslaught.[8]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound's bactericidal action.

Caption: Mechanism of this compound's bactericidal action.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The following protocols are based on established guidelines and can be adapted for the evaluation of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium in a liquid medium.

1. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at the optimal temperature for the bacterium until it reaches the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Microtiter Plates:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in broth to achieve a range of desired concentrations.

-

Include a positive control well containing only the bacterial inoculum in broth (no antibiotic) and a negative control well containing only broth (no bacteria or antibiotic).

4. Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the prepared bacterial suspension.

-

Incubate the microtiter plate at the optimal temperature for the test bacterium for 18-24 hours.

5. Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.

Experimental Workflow Diagram

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound exhibits a potent and broad-spectrum antibacterial activity through a unique iron-dependent mechanism that leads to DNA damage while evading the host's primary oxidative stress responses. This technical guide provides a foundational understanding of its antibacterial profile, the methodologies for its evaluation, and the molecular pathways it exploits. Further research into the nuances of its antibacterial spectrum and the development of derivatives with improved therapeutic indices hold significant promise for addressing the growing challenge of antibiotic resistance.

References

- 1. pnas.org [pnas.org]

- 2. Chemistry, Biosynthesis and Pharmacology of this compound: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. In vitro trials of some antimicrobial combinations against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Interpreting streptomycin susceptibility test results for Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How a natural antibiotic uses oxidative stress to kill oxidant-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound kills bacteria by stealth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Changes in this compound lethality during adaptation of Escherichia coli to picolinic acid. Correlation with intracellular picolinate and iron uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

Streptonigrin: A Potential SENP1 Inhibitor for Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction